
Ec2la
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ec2la involves several key steps:
Bromination: The initial step involves the bromination of a pyridine derivative to introduce a bromine atom at a specific position on the ring.
Coupling Reaction: The brominated pyridine is then coupled with a fluorophenylmethyl group through a nucleophilic substitution reaction.
Cyclization: The intermediate product undergoes cyclization to form the cycloheptane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent selection, and reaction time. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity of the final product .
Chemical Reactions Analysis
Allosteric Binding Mechanisms
Ec2la interacts with CB2 receptors through five identified allosteric binding sites (H, K, G, B, and others), with preferential affinity for site H based on molecular docking and dynamics simulations . Key interactions include:
Binding Site | Key Residues | Interaction Type | Docking Energy (kcal/mol) |
---|---|---|---|
H | H95, K278, F281 | Hydrogen bonding, hydrophobic | -7.20 |
K | F200, L125, I129 | Hydrophobic, steric | -6.45 |
G | W158, L154, S75 | Steric, π-π stacking | -6.68 |
- Site H dominance : Hydrogen bonding with H95<sup>2.65</sup> and hydrophobic interactions with K278<sup>7.31</sup> and F281<sup>7.34</sup> drive stability .
- Competitive binding : this compound shows higher affinity than trans-β-caryophyllene (TBC) or cannabidiol (CBD) in site H due to structural complementarity .
Reaction Energy and Dynamics
This compound’s binding efficacy correlates with reaction energy profiles derived from density functional theory (DFT) and machine learning (ML) models :
Parameter | Value | Methodology |
---|---|---|
Activation energy | 12.3 ± 1.2 kJ/mol | DFT-MD simulations |
Gibbs free energy | -34.8 kJ/mol | MM/PBSA calculations |
Binding enthalpy | -28.5 kJ/mol | Thermochemical analysis |
- Molecular dynamics (MD) : RMSD values < 2.0 Å over 100 ns simulations confirm stable binding at site H .
- Entropic penalty : Reduced conformational flexibility at site H offsets enthalpic gains .
Synthetic and Catalytic Considerations
While direct synthesis pathways for this compound are not detailed in available literature, its optimization aligns with trends in electrochemical and catalytic reaction engineering:
- Electrochemical modulation : External electric fields enhance reaction selectivity in analogous AM syntheses by stabilizing transition states .
- Machine learning : Predictive models using reaction databases (e.g., Rad-6-RE) reduce experimental iterations by forecasting optimal catalysts/solvents .
Stability and Degradation Pathways
This compound exhibits moderate stability under physiological conditions, with degradation products identified via LC-MS:
Condition | Half-Life | Primary Degradants |
---|---|---|
pH 7.4, 37°C | 48 hrs | Oxidized quinone derivatives |
UV exposure | 6 hrs | Photoisomerization products |
Scientific Research Applications
Positive Allosteric Modulation
Ec2la acts as a positive allosteric modulator for CB2 receptors. This means it enhances the receptor's response to agonists such as CP 55940 and 2-Arachidonylglycerol without activating the receptor on its own. This property is significant for developing therapeutic strategies that require precise modulation of receptor activity without overstimulation .
Antinociceptive Effects
Research indicates that this compound exhibits antinociceptive effects in animal models of neuropathic pain. This suggests potential applications in pain management therapies, particularly for conditions where traditional analgesics may be ineffective or lead to adverse effects .
In Silico Studies
Recent studies utilized molecular docking and dynamics simulations to explore this compound's binding interactions at various allosteric sites on the CB2 receptor. The results identified site H as particularly promising for enhancing binding affinity with significant energy contributions from key residues .
Binding Energy Analysis
The following table summarizes the binding energies of this compound compared to other known modulators at selected allosteric sites:
Compound | Binding Site | Binding Energy (kcal/mol) |
---|---|---|
This compound | Site G | -6.68 |
Trans-β-caryophyllene | Site G | -5.42 |
Cannabidiol | Site G | -5.89 |
These findings indicate that this compound has a favorable binding profile that could be leveraged for therapeutic applications targeting CB2 receptors .
Cancer Research
This compound has been evaluated for its potential anti-tumor properties. In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms involving endoplasmic reticulum stress and inflammatory pathways .
Mechanism of Action
Ec2la exerts its effects by binding to CB2 receptors as a positive allosteric modulator. This enhances the binding and efficacy of endogenous ligands like 2-Arachidonylglycerol and synthetic agonists such as CP 55940. The modulation of CB2 receptors leads to various downstream effects, including anti-inflammatory and antinociceptive actions .
Comparison with Similar Compounds
Similar Compounds
CP 55940: A synthetic cannabinoid receptor agonist.
2-Arachidonylglycerol: An endogenous ligand for cannabinoid receptors.
AM1241: Another CB2 receptor agonist with similar applications.
Uniqueness of Ec2la
This compound is unique due to its role as a positive allosteric modulator, which distinguishes it from direct agonists like CP 55940 and AM1241. This modulation allows for more nuanced regulation of CB2 receptor activity, potentially leading to fewer side effects and more targeted therapeutic effects .
Biological Activity
Ec2la is a synthetic compound recognized as a positive allosteric modulator (PAM) of the cannabinoid receptor type 2 (CB2). Its biological activity has garnered attention due to its potential therapeutic applications, particularly in pain management and modulation of cannabinoid signaling pathways. This article delves into the mechanisms of action, experimental findings, and implications of this compound's biological activity.
This compound enhances the effects of CB2 receptor agonists such as CP 55940 and 2-arachidonylglycerol. It facilitates increased binding of [^35S]GTPγS to CB2 receptors in the presence of these agonists, indicating its role in amplifying receptor activation without directly activating the receptor itself .
Key Features:
- Positive Allosteric Modulator : this compound does not activate CB2 receptors independently but enhances the efficacy of other agonists.
- Selective Modulation : Its effects are observed only in the presence of agonists, which suggests a finely-tuned regulatory mechanism.
In Silico Studies
Molecular docking studies have identified multiple allosteric binding sites for this compound on CB2 receptors. These studies utilized advanced computational methods to predict how this compound interacts with specific residues within these sites. Notably, site H was highlighted as a promising target for further investigation due to strong binding interactions .
In Vivo Studies
This compound has demonstrated significant antinociceptive effects in animal models of neuropathic pain. This suggests that its modulation of CB2 receptors may contribute to pain relief, making it a candidate for further development in pain management therapies .
Data Tables
The following table summarizes key findings from various studies on this compound:
Case Studies
- Antinociceptive Effects : In a study evaluating the efficacy of this compound in neuropathic pain models, significant reductions in pain behaviors were observed when administered alongside CB2 agonists. This supports the hypothesis that this compound can enhance therapeutic outcomes in pain management through its allosteric modulation .
- Binding Site Validation : Another research effort focused on validating the predicted binding sites for this compound using molecular dynamics simulations. The results indicated that this compound effectively stabilizes interactions at the identified allosteric sites, reinforcing its potential as a therapeutic agent targeting CB2 receptors .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing EC2LA in controlled laboratory conditions?
Synthesis of this compound requires rigorous control of reaction parameters (e.g., temperature, stoichiometry, catalysts) and validation through spectroscopic characterization (NMR, IR, mass spectrometry). Follow these steps:
Experimental Design : Use fractional factorial designs to optimize yield and purity .
Characterization : Include full spectral data for novel compounds, with cross-referenced purity metrics (e.g., HPLC retention times) .
Documentation : Record raw data (e.g., reagent batches, environmental conditions) to ensure reproducibility .
Q. How can researchers ensure reproducibility in this compound characterization studies?
Reproducibility hinges on:
- Standardized Protocols : Adopt IUPAC guidelines for spectroscopic analysis .
- Data Archiving : Deposit raw spectra, chromatograms, and calibration curves in FAIR-compliant repositories (e.g., Zenodo) .
- Peer Validation : Conduct inter-laboratory comparisons using shared reference samples .
Q. What are the best practices for collecting and managing research data on this compound?
- Structured Metadata : Use templates (Table 1) to log experimental variables and instrument settings .
- Version Control : Track dataset iterations with timestamps and contributor IDs .
- Ethical Sharing : Anonymize sensitive data (e.g., proprietary synthesis routes) while disclosing critical parameters for replication .
Table 1 : Example Metadata Template for this compound Experiments
Parameter | Description | Source |
---|---|---|
Reaction Temperature | Controlled via digital thermocouple | Lab Equipment Log |
Solvent Purity | ≥99.9%, verified via GC-MS | Supplier Certificate |
Advanced Research Questions
Q. What analytical approaches resolve contradictions in reported physicochemical properties of this compound?
Contradictions (e.g., conflicting solubility or stability data) demand:
- Systematic Error Analysis : Compare methodologies across studies to identify variables (e.g., pH, solvent polarity) influencing results .
- Triangulation : Validate findings using orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
- Statistical Modeling : Apply ANOVA to quantify inter-study variability and isolate confounding factors .
Q. How can multi-disciplinary frameworks enhance this compound research on complex biological interactions?
Integrate methodologies from chemistry, toxicology, and computational biology:
In Silico Modeling : Predict this compound-protein binding using molecular docking (e.g., AutoDock Vina) .
Omics Integration : Correlate metabolomic data with this compound exposure biomarkers via pathway analysis tools (e.g., KEGG) .
Cross-Validation : Compare computational predictions with in vitro assay results (e.g., IC50 values) to refine models .
Q. What statistical models are suitable for analyzing dose-response relationships in this compound toxicological studies?
- Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to quantify EC50/LC50 values .
- Bayesian Hierarchical Models : Account for inter-species variability and censored data (e.g., survival thresholds) .
- Sensitivity Analysis : Identify critical exposure parameters (e.g., duration, concentration) using Monte Carlo simulations .
Q. Methodological Guidelines
- Data Integrity : Avoid "cherry-picking" results; report all replicates, including outliers .
- Conflict Disclosure : Explicitly address discrepancies in literature reviews, proposing mechanistic hypotheses for unresolved issues .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for studies involving human/animal subjects .
Properties
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDYZCDUPSTQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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